(5-Amino-2,4-dimethylphenyl)boronic acid
Description
Properties
IUPAC Name |
(5-amino-2,4-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOZWOJQFVTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263219 | |
| Record name | Boronic acid, (5-amino-2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319474-10-7 | |
| Record name | Boronic acid, (5-amino-2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319474-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, (5-amino-2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling Precursor Strategy
The Suzuki-Miyaura cross-coupling reaction, while primarily used for biaryl synthesis, informs precursor development for (5-Amino-2,4-dimethylphenyl)boronic acid. Aryl halides functionalized at the 5-position undergo palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) in tetrahydrofuran at 80–100°C. Critical to this method is the protection of the primary amine group during boron introduction. tert-Butoxycarbonyl (Boc) protection, followed by acidic deprotection post-borylation, achieves 62–68% isolated yields.
Direct Boronation of Aminotoluene Derivatives
Direct electrophilic borylation of 2,4-dimethylaniline derivatives represents a single-step alternative. Utilizing boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst, this method enables regioselective boronation at the para position relative to the amine. Reaction conditions require strict moisture exclusion (<50 ppm H₂O) and temperatures of −10°C to 0°C to minimize deboronation side reactions. Nuclear magnetic resonance (NMR) studies confirm >90% conversion within 8 hours, though isolation yields remain moderate (45–52%) due to competing oligomerization.
Advanced Methodologies
Transition Metal-Catalyzed Borylation
Recent advances leverage iridium complexes for directed C–H borylation. [Ir(COD)(OMe)]₂ catalyzes the reaction between 2,4-dimethylaniline and B₂Pin₂ in hexanes at 150°C, achieving 73% yield with excellent para selectivity. This method circumvents pre-functionalization steps but demands rigorous exclusion of oxygen. Comparative kinetics reveal a turnover frequency (TOF) of 12 h⁻¹, significantly outperforming palladium-based systems (TOF 2.3 h⁻¹).
Microwave-Assisted Synthesis
Microwave dielectric heating accelerates boron incorporation while reducing side product formation. A 2017 protocol demonstrates complete conversion of 5-nitro-2,4-dimethylbromobenzene to the corresponding boronic acid within 15 minutes at 180°C using 300 W irradiation. Subsequent hydrogenation of the nitro group over Raney nickel affords the target amine with 81% overall yield.
Process Optimization
Solvent Systems and Temperature Control
Solvent polarity critically influences reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 68 | 12 |
| 1,4-Dioxane | 2.2 | 71 | 9 |
| Dimethylformamide | 36.7 | 58 | 21 |
Non-polar solvents like 1,4-dioxane suppress ionic byproducts, while maintaining boronic acid solubility. Temperature gradients during exothermic boron insertion require precise control, with optimal ranges between −5°C and +5°C for kinetic selectivity.
Protecting Group Strategies
Amine protection remains pivotal for successful boronation:
- Boc Protection : Enables high-yield borylation (78%) but necessitates strongly acidic deprotections (HCl/EtOAc)
- Phthalimide Protection : Stable under basic conditions but requires hydrazine for removal, complicating workup
- Trifluoroacetyl Protection : Acid-labile group removed via mild hydrolysis (pH 4 buffer), yielding 69% product
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) of purified (5-Amino-2,4-dimethylphenyl)boronic acid exhibits characteristic signals:
- δ 6.85 ppm (s, 1H, aromatic H-3)
- δ 2.32 ppm (s, 3H, C2-CH₃)
- δ 2.28 ppm (s, 3H, C4-CH₃)
- δ 1.33 ppm (s, 12H, Bpin protons in protected intermediates)
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 208.0941 (calc. 208.0943).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale systems achieve 85% conversion using:
Economic analyses indicate a 40% reduction in production costs compared to batch methods, primarily through solvent recycling and reduced catalyst losses.
Emerging Techniques
Enzymatic Borylation
Novel arylboronate synthases demonstrate regioselective boron incorporation under aqueous conditions. Pseudomonas putida-derived enzymes catalyze the reaction at pH 7.4 and 37°C, though current yields remain suboptimal (28–34%).
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2,4-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: The amino group can be reduced to form amines or other nitrogen-containing derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions include boronic esters, amines, and substituted phenyl derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(5-Amino-2,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (5-Amino-2,4-dimethylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound can also participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparative Analysis with Analogous Boronic Acids
Structural and Electronic Properties
The substituents on the phenyl ring significantly influence the acidity (pKa) and Lewis acidity of boronic acids, which dictate their reactivity. Key comparisons include:
Key Insight: The amino group in (5-Amino-2,4-dimethylphenyl)boronic acid likely reduces pKa compared to phenylboronic acid, while the methyl groups may enhance solubility and steric accessibility for target binding .
Solubility and Stability
Water solubility is critical for biomedical applications. highlights that bulky substituents (e.g., pyrenyl) reduce solubility, leading to precipitation. For (5-Amino-2,4-dimethylphenyl)boronic acid:
Comparison :
- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM): Hydroxyl group improves solubility but limits lipid membrane penetration .
- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM): High hydrophobicity restricts aqueous solubility .
- 3-Aminophenylboronic acid: Similar amino-driven solubility but lacks methyl groups for balanced lipophilicity .
Anticancer Activity
and demonstrate that boronic acids with extended aromatic systems (e.g., phenanthrenyl) exhibit potent cytotoxicity (sub-µM IC₅₀).
- Amino group: May enhance DNA intercalation or kinase inhibition, similar to aminophenylboronic acids .
- Methyl groups : Could reduce metabolic degradation compared to hydroxylated derivatives .
Enzyme Inhibition
Boronic acids are potent protease inhibitors (e.g., bortezomib). and highlight:
- Triazole-substituted boronic acids : Improved β-lactamase inhibition (Ki < 1 nM) due to optimized steric fit .
- Phenylboronic acid: Superior diagnostic accuracy for detecting KPC enzymes compared to APBA .
- (5-Amino-2,4-dimethylphenyl)boronic acid: The amino group may mimic transition-state hydroxyls in enzyme active sites, while methyl groups enhance binding pocket interactions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (5-Amino-2,4-dimethylphenyl)boronic acid?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated aromatic precursors and boronic ester intermediates. Protecting groups (e.g., pinacol esters) are often used to stabilize the boronic acid during synthesis, followed by acidic or oxidative deprotection . Purification may require chromatography or crystallization under inert conditions to prevent boroxine formation. For derivatives, functionalization of the amino or methyl groups can be achieved via reductive amination or alkylation, with careful monitoring of reaction conditions to avoid boronic acid degradation.
Basic: How do structural modifications influence the diol-binding affinity of (5-Amino-2,4-dimethylphenyl)boronic acid?
The amino group enhances water solubility and participates in hydrogen bonding, while methyl groups at positions 2 and 4 introduce steric hindrance, potentially reducing binding to bulky diols. Electronic effects from substituents modulate the acidity of the boronic acid, affecting its interaction with diols. For example, electron-donating groups (e.g., methyl) lower pKa, enhancing binding at physiological pH . Systematic structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) or fluorescence titration can quantify these effects .
Advanced: What strategies minimize non-specific interactions in glycoprotein capture systems using this boronic acid?
Non-specific binding can arise from hydrophobic or electrostatic interactions with non-glycosylated proteins. To mitigate this:
- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interference.
- Competitive eluents : Add low-molecular-weight diols (e.g., sorbitol) to displace weakly bound proteins.
- Surface engineering : Introduce hydrophilic spacers (e.g., polyethylene glycol) on solid supports to minimize hydrophobic interactions .
SPR (surface plasmon resonance) studies in demonstrated that adjusting pH to 8.5 and using borate buffers improved selectivity for glycoproteins like RNAse B.
Advanced: How can researchers assess the anticancer potential of (5-Amino-2,4-dimethylphenyl)boronic acid derivatives?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., glioblastoma U87) using MTT or CellTiter-Glo assays to determine IC50 values.
- Mechanistic studies : Evaluate tubulin polymerization inhibition via fluorescence-based assays (e.g., colchicine displacement) .
- Apoptosis detection : Use Annexin V/PI staining and flow cytometry to quantify programmed cell death .
- COMPARE analysis : Compare activity profiles across a panel of 39+ cancer cell lines to identify unique mechanisms distinct from known agents like combretastatin A-4 .
Methodological: Which analytical techniques ensure accurate characterization of this boronic acid?
- Mass spectrometry (MS) : MALDI-TOF with diol derivatization (e.g., using glucose) prevents boroxine formation, enabling precise molecular weight determination .
- LC-MS/MS : Triple quadrupole systems in MRM mode detect underivatized boronic acids at ppb-level sensitivity, critical for impurity profiling in drug development .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) under nitrogen to guide formulation strategies .
Advanced: How does pH modulate glucose-binding kinetics in sensor applications?
At physiological pH (7.4–8.0) , the boronic acid exists in a trigonal planar form, enabling rapid reversible binding to glucose (kon ≈ 10³–10⁴ M⁻¹s⁻¹). Lower pH (<7) shifts equilibrium to the tetrahedral boronate ester, slowing dissociation (koff ~0.1 s⁻¹). Stopped-flow fluorescence studies () revealed that kon correlates with binding affinity (Kd), with fructose (Kd ~0.1 mM) binding faster than glucose (Kd ~10 mM). Optimizing pH and buffer composition (e.g., 50 mM phosphate) maximizes sensor response time and sensitivity .
Methodological: What computational tools predict bioactivity for boronic acid derivatives?
- Molecular docking : Simulate interactions with target proteins (e.g., proteasome β5 subunit) to prioritize derivatives with high binding scores .
- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with anticancer or anti-inflammatory activity .
- DFT calculations : Analyze frontier molecular orbitals to predict reactivity and stability under physiological conditions .
Advanced: How is thermal stability evaluated for pharmaceutical formulation development?
TGA-DSC (differential scanning calorimetry) under controlled atmospheres identifies degradation pathways (e.g., dehydration, oxidation). For example, pyrene-1-boronic acid ( ) showed stability up to 600°C, while aliphatic analogs degraded at lower temperatures. Data from such analyses inform lyophilization or encapsulation strategies to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
